Cmppe

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

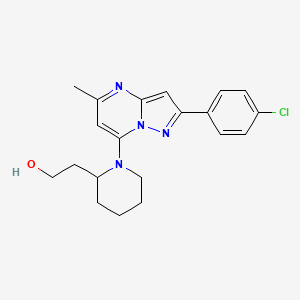

IUPAC Name |

2-[1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O/c1-14-12-20(24-10-3-2-4-17(24)9-11-26)25-19(22-14)13-18(23-25)15-5-7-16(21)8-6-15/h5-8,12-13,17,26H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWSGOPCLUTFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)N3CCCCC3CCO)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390498 | |

| Record name | 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841253-81-4 | |

| Record name | 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Potential Mechanisms of Action Based on Similar Acronyms

An in-depth analysis of the scientific literature reveals no specific compound designated as "CMPPE." It is possible that "this compound" is a typographical error, an internal project name, or a novel compound not yet described in publicly available research. The following information is provided based on a comprehensive search for the mechanism of action, signaling pathways, cellular targets, and pharmacological profiles related to similar acronyms or potentially related compounds. Without a specific and recognized compound name, a detailed technical guide on the core mechanism of action of "this compound" cannot be formulated.

This guide will, therefore, address the mechanisms of action for compounds with similar acronyms found in the literature, such as m-CPP (meta-chlorophenylpiperazine), and will also discuss broader signaling pathways that are often implicated in drug action, such as cAMP and MCP-1 signaling. This information is intended to provide a relevant framework for researchers, scientists, and drug development professionals until the identity of "this compound" can be clarified.

meta-Chlorophenylpiperazine (m-CPP): A Serotonergic Agent

One potential, though unconfirmed, interpretation of the query is a reference to m-CPP, a psychoactive compound known to interact with the serotonergic system.

Primary Mechanism of Action: m-CPP is a non-selective serotonin receptor agonist and releasing agent. Its pharmacological effects are complex due to its broad receptor binding profile.

Signaling Pathways: The effects of m-CPP are consistent with the disinhibition of the central nervous system.[1] Administration of m-CPP leads to increases in cortisol and prolactin levels.[1]

Cellular and Physiological Effects:

-

Causes sudden increases in cortisol and prolactin levels.[1]

-

Increases saccadic peak velocity and adaptive tracking performance.[1]

-

Decreases electroencephalographic occipital theta activity.[1]

-

Commonly observed side effects include headache, dysphoria, and autonomic physical symptoms.

Experimental Protocols: The pharmacokinetic and pharmacodynamic profile of m-CPP has been investigated in healthy volunteers using a randomized, double-blind, double-dummy, three-way crossover design with single-dose intravenous (0.1 mg/kg), oral (0.5 mg/kg), and placebo treatments, followed by a 24-hour follow-up.

Section 2: Relevant Cellular Signaling Pathways in Drug Development

Given the ambiguity of "this compound," this section details key signaling pathways that are common targets in drug discovery and may be relevant to the user's interest.

Cyclic AMP (cAMP) Signaling Pathway

The cAMP signaling pathway is a ubiquitous and critical intracellular second messenger system involved in a multitude of cellular processes.

Core Mechanism: The pathway is typically initiated by the binding of a ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR). This activates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.

Key Components and Regulation:

-

Adenylyl Cyclase (AC): Synthesizes cAMP from ATP.

-

Phosphodiesterases (PDEs): Degrade cAMP to AMP, thus terminating the signal.

-

Protein Kinase A (PKA): The primary effector of cAMP, it phosphorylates various substrate proteins.

-

CREB (cAMP response element-binding protein): A transcription factor activated by PKA that regulates the expression of genes involved in a wide range of cellular functions.

Visualization of the cAMP Signaling Pathway:

Caption: The cAMP signaling pathway, a key second messenger system in cells.

Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) Signaling Pathway

MCP-1, also known as CCL2, is a chemokine that plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.

Core Mechanism: MCP-1 binds to its receptor, CCR2, which is a GPCR. This interaction triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, inflammation, and cell proliferation.

Downstream Signaling:

-

Activation of heterotrimeric G proteins (specifically Gi).

-

Involvement of Protein Kinase C (PKC), Phosphoinositide 3-Kinase (PI3K), and Ras.

-

Activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1 and ERK2.

-

Gene transcription requires the activation of NF-κB and AP-1.

Visualization of the MCP-1 Signaling Pathway:

Caption: The MCP-1 signaling pathway, crucial for inflammatory responses.

Conclusion and Request for Clarification

The information provided above is based on compounds with similar acronyms to "this compound" and general signaling pathways relevant to drug action. To provide a specific and accurate in-depth technical guide on the core mechanism of action of "this compound," further clarification on the identity of the compound is required. Researchers, scientists, and drug development professionals are encouraged to verify the exact name and any available identifiers (e.g., CAS number, IUPAC name) for "this compound." Upon receiving the correct information, a detailed and targeted analysis can be performed.

References

The Selective Autotaxin Inhibitor PF-8380: A Technical Guide

Disclaimer: Initial searches for a selective autotaxin inhibitor designated "CMPPE" did not yield any publicly available scientific data. Therefore, this technical guide utilizes the well-characterized, potent, and selective autotaxin inhibitor PF-8380 as a representative compound to fulfill the content and formatting requirements of the original request.

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a pivotal role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][2] Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy for various diseases, including cancer, idiopathic pulmonary fibrosis, and arthritis.[1]

This technical guide provides an in-depth overview of PF-8380, a potent and orally bioavailable small molecule inhibitor of autotaxin. It will cover its mechanism of action, quantitative biochemical and cellular data, selectivity profile, and detailed experimental protocols for its characterization.

Mechanism of Action

PF-8380 is a type I autotaxin inhibitor, meaning it directly occupies the orthosteric site of the enzyme, mimicking the binding of the natural substrate, LPC.[3] By binding to the active site, PF-8380 competitively inhibits the enzymatic activity of autotaxin, thereby blocking the production of LPA and attenuating its downstream signaling cascades.

Quantitative Data

The following tables summarize the key quantitative data for PF-8380 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of PF-8380

| Assay Type | Species/System | Substrate | IC50 | Reference(s) |

| Isolated Enzyme Assay | Human | - | 2.8 nM | [4] |

| Isolated Enzyme Assay | Rat | FS-3 | 1.16 nM | |

| Human Whole Blood Assay | Human | Endogenous | 101 nM | |

| Fetal Fibroblast Enzyme | - | LPC | Potency Maintained |

Table 2: In Vivo Pharmacokinetics and Efficacy of PF-8380 in Rats

| Parameter | Route of Administration | Dose | Value | Reference(s) |

| Mean Clearance | Intravenous | 1 mg/kg | 31 mL/min/kg | |

| Volume of Distribution (Vdss) | Intravenous | 1 mg/kg | 3.2 L/kg | |

| Effective Half-life (t1/2) | Intravenous | 1 mg/kg | 1.2 h | |

| Oral Bioavailability | Oral | 1-100 mg/kg | 43-83% | |

| LPA Reduction (Plasma & Air Pouch) | Oral | 30 mg/kg | >95% within 3h | |

| Inflammatory Hyperalgesia Reduction | Oral | 30 mg/kg | Efficacious |

Selectivity Profile

A critical aspect of drug development is ensuring the selectivity of a compound to minimize off-target effects.

hERG Inhibition

PF-8380 has been reported to exhibit inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) channel, with an IC50 of 480 nM. This is an important consideration for cardiac safety assessment.

Kinase Selectivity

A comprehensive kinase selectivity profile for PF-8380 against a broad panel of kinases is not publicly available in the reviewed literature. For a drug development candidate, profiling against a kinase panel (e.g., a panel of 40 or more kinases covering different families) is a standard and crucial step to identify potential off-target kinase interactions that could lead to unforeseen side effects or provide opportunities for drug repositioning. Such a screen would typically involve determining the percent inhibition at one or two concentrations, followed by IC50 determination for any significant hits.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PF-8380.

Biochemical Autotaxin Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available autotaxin inhibitor screening kits.

a. Materials:

-

Human recombinant Autotaxin (ATX)

-

Autotaxin Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)

-

Autotaxin Substrate: bis(p-nitrophenyl) phosphate (BNPP)

-

PF-8380 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

b. Procedure:

-

Prepare reagents: Dilute the Assay Buffer concentrate. Reconstitute the lyophilized ATX enzyme and BNPP substrate in the diluted Assay Buffer. Prepare a serial dilution of PF-8380.

-

Plate Setup: Designate wells for 100% initial activity (enzyme + substrate + vehicle), background (substrate + vehicle, no enzyme), and test compound (enzyme + substrate + PF-8380 at various concentrations).

-

Reaction Initiation: To the appropriate wells, add 150 µL of diluted Assay Buffer, 10 µL of diluted ATX (or buffer for background wells), and 10 µL of PF-8380 solution or vehicle.

-

Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the reconstituted Autotaxin Substrate to all wells.

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

-

Absorbance Reading: Read the absorbance of the plate at a wavelength between 405-415 nm.

c. Data Analysis:

-

Subtract the average absorbance of the background wells from the absorbance of all other wells.

-

Calculate the percent inhibition for each concentration of PF-8380 using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of 100% activity well)] * 100

-

Plot the percent inhibition against the logarithm of the PF-8380 concentration and use a non-linear regression model to determine the IC50 value.

Cell-Based Migration Assay (Wound Healing/Scratch Assay)

This protocol is based on methodologies used to assess the effect of PF-8380 on cancer cell migration.

a. Materials:

-

Glioblastoma cell lines (e.g., GL261 or U87-MG)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

PF-8380 (dissolved in DMSO)

-

6-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

b. Procedure:

-

Cell Seeding: Plate cells in 6-well plates and grow to ~70-80% confluency in complete medium.

-

Scratch/Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the medium with serum-free medium containing either PF-8380 (e.g., 1 µM) or vehicle (DMSO).

-

Imaging (Time 0): Immediately capture images of the scratch at defined locations.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

Imaging (Time X): After a defined period (e.g., 20-24 hours), capture images of the same locations of the scratch.

c. Data Analysis:

-

Measure the area of the scratch at time 0 and time X for both the PF-8380 treated and vehicle-treated wells.

-

Calculate the percentage of wound closure for each condition.

-

Compare the wound closure between the PF-8380 and vehicle-treated groups to determine the effect of the inhibitor on cell migration. Statistical analysis (e.g., t-test) should be performed to assess significance.

Visualizations

Signaling Pathway

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of PF-8380.

Experimental Workflow

Caption: General experimental workflow for the preclinical evaluation of an autotaxin inhibitor.

Logical Relationship of Selective Inhibition

Caption: Logical relationship of PF-8380's selective inhibition and potential off-target effects.

References

An In-depth Technical Guide to the Structure and Properties of Cmppe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cmppe, chemically known as 2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol, is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. As a non-agonist ligand, this compound enhances the effect of the endogenous neurotransmitter GABA, offering a promising therapeutic avenue for various neurological and psychiatric disorders, with a particular focus on alcohol use disorder. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₀H₂₃ClN₄O.[1] Its structure features a central pyrazolo[1,5-a]pyrimidine core linked to a piperidinyl ethanol moiety and a chlorophenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃ClN₄O | [1] |

| Molecular Weight | 370.88 g/mol | [1] |

| CAS Number | 841253-81-4 | [2][3] |

| Appearance | Brown crystals (predicted for similar compounds) | |

| Solubility | Soluble in DMSO (5 mg/mL, with warming) | |

| pKa | Data not available in searched literature. | |

| LogP | Data not available in searched literature. |

Note: Experimentally determined pKa and LogP values for this compound were not available in the reviewed literature. These properties are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source. However, based on the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives, a plausible synthetic route can be proposed. The general strategy involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperidinyl ethanol side chain.

Proposed Synthetic Pathway:

The synthesis would likely begin with the condensation of a substituted aminopyrazole with a β-ketoester to form the pyrazolo[1,5-a]pyrimidin-7-ol intermediate. Subsequent chlorination would yield the 7-chloro-pyrazolo[1,5-a]pyrimidine. Finally, a nucleophilic substitution reaction with 2-(piperidin-2-yl)ethanol would afford the target compound, this compound.

Caption: Proposed synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound functions as a positive allosteric modulator of the GABA-B receptor. This means it does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous agonist, GABA. This modulation leads to an increased inhibitory tone in the central nervous system. Preclinical studies have demonstrated that this compound can reduce alcohol consumption and seeking behaviors in animal models, suggesting its potential as a therapeutic agent for alcohol use disorder.

Caption: Mechanism of action of this compound at the GABA-B receptor.

Experimental Protocols

In Vitro Characterization: Radioligand Binding Assay

This protocol is designed to assess the binding affinity of this compound to the GABA-B receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GABA-B receptor.

Materials:

-

Rat brain membranes (or cells expressing recombinant GABA-B receptors)

-

[³H]GABA or other suitable radioligand

-

This compound stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation counter and vials

Workflow:

Caption: Workflow for a radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known GABA-B agonist).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Characterization: Operant Alcohol Self-Administration in Rats

This protocol is used to evaluate the effect of this compound on alcohol-seeking and consumption behavior.

Objective: To assess the ability of this compound to reduce operant responding for alcohol.

Materials:

-

Operant conditioning chambers equipped with levers and a liquid delivery system.

-

Alcohol solution (e.g., 10-20% v/v).

-

This compound solution for injection.

-

Vehicle control solution.

-

Male Wistar or other suitable rat strain.

Workflow:

Caption: Workflow for an operant alcohol self-administration study.

Procedure:

-

Training: Train rats to press a lever to receive a small amount of alcohol solution as a reward. This is typically done on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one lever press delivers one reward).

-

Baseline: Once the rats show stable responding for alcohol, establish a baseline level of lever pressing and alcohol consumption over several sessions.

-

Treatment: Before a test session, administer this compound (at various doses) or a vehicle control to the rats via a suitable route (e.g., intraperitoneal injection).

-

Testing: Place the rats back in the operant chambers and record the number of lever presses and the volume of alcohol consumed during the session.

-

Data Analysis: Compare the data from the this compound-treated groups to the vehicle-treated group to determine if this compound significantly reduces alcohol self-administration.

Conclusion

This compound is a promising GABA-B positive allosteric modulator with demonstrated preclinical efficacy in reducing alcohol-related behaviors. Its complex chemical structure presents interesting challenges and opportunities for medicinal chemists. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and further characterize its pharmacological profile in preparation for potential clinical development. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other GABA-B PAMs.

References

- 1. 2-(1-(2-(4-chlorophenyl)-5-Methylpyrazolo[1,5-a]pyriMidin-7-yl)piperidin-2-yl)ethanol CAS#: 841253-81-4 [m.chemicalbook.com]

- 2. 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol, CasNo.841253-81-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 3. 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

Unable to Identify "Cmppe" in Scientific Literature

Following a comprehensive search of scientific and technical databases, no information was found on a specific molecule, compound, or drug designated as "Cmppe."

The search results did not yield any data regarding the discovery, development, mechanism of action, or associated experimental protocols for a substance with this name. The core requirements of the requested technical guide—including quantitative data tables, detailed methodologies, and signaling pathway diagrams—are contingent upon the existence of published research for a specific entity.

It is possible that "this compound" may be:

-

A typographical error, and a different name was intended (e.g., relating to the cAMP signaling pathway, which appeared in several search results).

-

An internal or proprietary codename for a compound not yet disclosed in public research.

-

A niche or highly specific term not widely indexed in the searched databases.

Without further clarification or an alternative designation for the topic of interest, it is not possible to generate the requested in-depth technical guide. We recommend verifying the name and providing additional context if available.

The Role of the Autotaxin-LPA Axis in Disease: A Technical Guide

Executive Summary: The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway involved in a wide array of physiological and pathological processes. Autotaxin (ATX), a secreted enzyme, is the primary producer of the bioactive lipid mediator lysophosphatidic acid (LPA) in the extracellular environment.[1][2] LPA exerts its pleiotropic effects by activating at least six distinct G protein-coupled receptors (LPARs 1-6), which trigger diverse downstream signaling cascades.[1][3] While essential for processes like embryonic development, this axis is frequently dysregulated in disease.[1] Elevated ATX expression and LPA levels are hallmarks of chronic inflammatory diseases, multiple types of cancer, and fibroproliferative disorders. This dysregulation promotes disease progression by influencing cell proliferation, survival, migration, and inflammation. Consequently, the ATX-LPA axis has emerged as a highly promising therapeutic target, with several inhibitors of ATX and LPARs currently under investigation. This guide provides an in-depth overview of the ATX-LPA axis, its role in major diseases, quantitative data, key experimental methodologies, and the therapeutic landscape.

The Core Autotaxin-LPA Signaling Axis

Autotaxin (ATX)

Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a glycoprotein secreted into biological fluids. It was first identified as an autocrine motility factor secreted by melanoma cells. The primary and most well-characterized function of ATX is its lysophospholipase D (lysoPLD) activity, which catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.

Structurally, ATX is a modular enzyme composed of two N-terminal somatomedin B-like (SMB) domains, a central catalytic phosphodiesterase (PDE) domain, and a C-terminal nuclease-like (NUC) domain. The PDE domain contains the active site responsible for LPA production, while the SMB domains are thought to mediate interactions with the cell surface, potentially through integrins, localizing LPA generation close to its receptors.

Lysophosphatidic Acid (LPA)

LPA is a simple phospholipid but a potent, growth factor-like signaling molecule. It is present in various biological fluids and its concentration increases significantly at sites of injury, inflammation, or tumorigenesis. The biological effects of ATX are almost entirely attributed to its product, LPA. The diverse functions of LPA are dictated by the specific LPARs expressed on the target cells and the activation of subsequent downstream pathways.

LPA Receptors and Downstream Signaling

LPA signals through at least six high-affinity G protein-coupled receptors (GPCRs), designated LPAR1 through LPAR6. These receptors couple to four main families of G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs), initiating a cascade of intracellular events. Key downstream pathways include:

-

Gα12/13: Activation of the small GTPase Rho, leading to stress fiber formation, cell migration, and changes in cell morphology.

-

Gαq/11: Activation of Phospholipase C (PLC), resulting in calcium mobilization and Protein Kinase C (PKC) activation, which influences cell proliferation and secretion.

-

Gαi/o: Inhibition of adenylyl cyclase and activation of the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell survival, proliferation, and migration.

The core signaling pathway is visualized below.

References

An In-depth Technical Guide on the Inhibition of Lysophosphatidic Acid Production

Disclaimer: The compound "Cmppe" as specified in the topic query could not be identified in publicly available scientific literature. Therefore, this technical guide will focus on the principles and methodologies surrounding the inhibition of lysophosphatidic acid (LPA) production, with a primary focus on the enzyme autotaxin (ATX), the major producer of extracellular LPA. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid involved in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[1][2] Dysregulation of LPA signaling has been implicated in the progression of various diseases such as cancer, fibrosis, and cardiovascular diseases.[1][2] The biological effects of LPA are mediated through its interaction with at least six G-protein-coupled receptors (GPCRs), designated LPA₁₋₆.[3]

The production of extracellular LPA is predominantly catalyzed by the enzyme autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA and choline. Given its central role in LPA synthesis, ATX has emerged as a key therapeutic target for diseases driven by aberrant LPA signaling. This guide provides a comprehensive overview of the mechanisms of LPA production, the strategies for its inhibition with a focus on ATX inhibitors, relevant experimental protocols, and quantitative data on known inhibitors.

LPA Production Pathways

While ATX-mediated hydrolysis of LPC is the primary route for extracellular LPA production, other pathways contribute to the cellular LPA pool.

-

Autotaxin (ATX) Pathway: This is the major pathway for producing extracellular LPA. ATX is a secreted glycoprotein that is widely present in biological fluids.

-

Phospholipase A (PLA)-type Enzymes: Intracellular LPA can be produced from phosphatidic acid (PA) through the action of PLA1 or PLA2 enzymes.

-

Glycerol-3-phosphate Acyltransferase (GPAT) and Monoacylglycerol Kinase (MAGK) Pathways: These pathways are primarily involved in the de novo synthesis of glycerolipids, with LPA being an intermediate.

Signaling Pathway of LPA Production and Action

Caption: Overview of the major pathways for extracellular and intracellular LPA production and signaling.

Inhibition of LPA Production: Focus on Autotaxin

Targeting ATX is a primary strategy for reducing pathological LPA levels. ATX inhibitors can be broadly classified based on their mechanism of action, which includes competitive and allosteric inhibition.

-

Competitive Inhibitors: These molecules typically mimic the substrate (LPC) or product (LPA) and bind to the active site of ATX, preventing the hydrolysis of LPC.

-

Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.

A number of ATX inhibitors have been developed and investigated in preclinical and clinical studies for various conditions, particularly idiopathic pulmonary fibrosis (IPF).

Quantitative Data on Autotaxin Inhibitors

The potency of ATX inhibitors is typically determined by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes publicly available data for selected ATX inhibitors.

| Inhibitor Name | Type of Inhibition | IC₅₀ (nM) | Assay System | Reference |

| GLPG1690 (Ziritaxestat) | Not specified | 131 | Biochemical assay | |

| BBT-877 | Selective, Potent | Not specified | Preclinical models | |

| BLD-0409 (Cudetaxestat) | Not specified | Not specified | Clinical trials | |

| PF-8380 | Active-site directed | 2.8 | Recombinant human ATX | |

| S32826 | Potent | 5.6 | LPC assay | |

| ONO-8430506 | Tetrahydrocarboline-based | 5.1 (FS-3), 4.5 (LPC) | Biochemical assays | |

| BrP-LPA | Lipid-like | 700-1600 | LPC assay |

Note: IC₅₀ values can vary depending on the specific assay conditions and the substrate used.

Experimental Protocols

The evaluation of compounds that inhibit LPA production involves a series of in vitro and cell-based assays.

This assay directly measures the enzymatic activity of ATX and the inhibitory potential of test compounds.

-

Principle: A common method utilizes a fluorogenic LPC analogue, such as FS-3, which contains a fluorophore and a quencher. Cleavage of FS-3 by ATX separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence. An alternative is the choline release assay, where the production of choline from LPC hydrolysis is measured via a colorimetric reaction.

-

Materials:

-

Recombinant human ATX

-

Fluorogenic substrate (e.g., FS-3 from Echelon Biosciences) or LPC for choline release assay

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl₂, MgCl₂, and Triton X-100)

-

Test compound (potential inhibitor)

-

96-well black plates (for fluorescence) or clear plates (for colorimetric)

-

Fluorescence plate reader or spectrophotometer

-

-

Procedure (Fluorogenic Assay):

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions and a fixed concentration of recombinant ATX.

-

Incubate for a predefined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate FS-3.

-

Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation/530 nm emission for FS-3).

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow for ATX Inhibition Assay

Caption: A generalized workflow for determining the IC₅₀ of an ATX inhibitor.

To assess the effect of an inhibitor on LPA production in a more complex biological matrix (e.g., plasma, cell culture supernatant), direct quantification of LPA is necessary.

-

Principle: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate and sensitive quantification of different LPA molecular species. This method allows for the separation of various LPA species based on their acyl chain length and saturation, followed by their detection and quantification by mass spectrometry. Competitive enzyme-linked immunosorbent assays (ELISAs) are also available for quantifying total LPA.

-

Materials (LC-MS):

-

Biological sample (e.g., plasma, serum)

-

Internal standards (e.g., deuterated LPA species)

-

Solvents for liquid-liquid extraction (e.g., butanol, ethyl acetate)

-

LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

-

-

Procedure (General Overview):

-

Spike the biological sample with a known amount of internal standard.

-

Perform lipid extraction using an appropriate organic solvent system.

-

Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system.

-

Separate the different LPA species using a suitable chromatography column (e.g., C18 for reverse-phase or HILIC).

-

Detect and quantify the LPA species using mass spectrometry, typically in negative ion mode, by selected reaction monitoring (SRM) or by full scan analysis.

-

Calculate the concentration of each LPA species by comparing its peak area to that of the internal standard.

-

These assays measure the downstream consequences of LPA receptor activation to assess the functional impact of inhibiting LPA production.

-

Principle: A variety of cell-based assays can be employed, including:

-

Calcium mobilization assays: LPA binding to its receptors (LPA₁₋₃) often leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

-

Cell migration/invasion assays: LPA is a known chemoattractant for many cell types. The effect of an inhibitor on LPA-induced cell migration can be assessed using a Boyden chamber or wound-healing (scratch) assay.

-

Reporter gene assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by LPA signaling pathways.

-

-

Procedure (Cell Migration - Boyden Chamber):

-

Culture the cells of interest (e.g., cancer cells, fibroblasts) in appropriate media.

-

Seed the cells in the upper chamber of a Boyden chamber insert (with a porous membrane) in serum-free media.

-

In the lower chamber, add serum-free media containing a chemoattractant (e.g., LPC to be converted to LPA by endogenous ATX, or exogenously added LPA) with or without the test inhibitor.

-

Incubate for a sufficient time to allow cell migration through the membrane.

-

Fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the migrated cells under a microscope.

-

Compare the number of migrated cells in the presence and absence of the inhibitor.

-

Logical Relationship of Inhibition

Caption: The logical cascade of events following the inhibition of autotaxin.

Conclusion

The inhibition of lysophosphatidic acid production, primarily through the targeting of autotaxin, represents a promising therapeutic strategy for a range of diseases characterized by excessive LPA signaling. A thorough understanding of the underlying signaling pathways, coupled with robust and reproducible experimental protocols for inhibitor characterization, is crucial for the successful development of novel therapeutics in this area. While the specific compound "this compound" remains unidentified, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working on the modulation of the ATX-LPA axis.

References

in vitro characterization of Cmppe

An In-Depth Technical Guide to the In Vitro Characterization of a Novel Compound (Cmppe)

This guide provides a comprehensive overview of the , a hypothetical compound of interest for researchers, scientists, and drug development professionals. The document outlines key experimental data, detailed protocols for its characterization, and visual representations of its potential mechanism of action and experimental workflows.

Data Presentation

The following table summarizes the quantitative data obtained from various in vitro assays designed to characterize the activity of this compound.

| Assay Type | Parameter | Value | Units |

| Enzyme Inhibition Assay | IC₅₀ | [Insert Value] | µM |

| Binding Affinity Assay | Kᵢ | [Insert Value] | nM |

| Cell Viability Assay | CC₅₀ | [Insert Value] | µM |

| Reporter Gene Assay | EC₅₀ | [Insert Value] | µM |

Caption: Summary of in vitro pharmacological data for this compound.

Experimental Protocols

Enzyme Inhibition Assay

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against its target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

This compound (test compound)

-

Reference inhibitor (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

DMSO (for dissolving the compound)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions are then made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid interference with enzyme activity.

-

Assay Setup: In a 96-well plate, the assay buffer, this compound at various concentrations, a reference inhibitor, and a vehicle control (buffer with DMSO) are added to respective wells.

-

Enzyme Addition: The target enzyme solution is added to each well and gently mixed.

-

Pre-incubation: The plate is incubated for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for the binding of this compound to the enzyme.

-

Reaction Initiation: The substrate solution is added to each well to start the enzymatic reaction.

-

Measurement: The reaction progress is monitored by measuring the absorbance or fluorescence of the product at a specific wavelength using a microplate reader. Readings are taken at regular intervals.

-

Data Analysis: The rate of reaction is calculated for each concentration of this compound. The percentage of inhibition is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the dose-response data to a suitable sigmoidal curve using graphing software.[1][2][3][4]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it targets a key kinase in the pathway.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

The diagram below outlines the key steps in the in vitro characterization workflow for this compound.

Caption: Experimental workflow for this compound IC₅₀ determination.

References

An In-depth Technical Guide to the Preclinical Evaluation of Camptothecin (CPT) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies involving Camptothecin (CPT), a potent topoisomerase I inhibitor, and its derivatives. CPT, a pentacyclic quinoline alkaloid originally isolated from the bark and stem of Camptotheca acuminata, has demonstrated significant anti-neoplastic activity across a broad spectrum of tumors.[1][2] This document details the mechanism of action, experimental protocols for key in vitro and in vivo assays, and summarizes quantitative data from various preclinical evaluations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: Topoisomerase I Inhibition

Camptothecin and its analogs exert their cytotoxic effects by targeting DNA topoisomerase I (Topo I), a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.[][4][5] The core mechanism involves the following steps:

-

Formation of the Cleavage Complex : Topo I introduces transient single-strand breaks in the DNA backbone to allow for unwinding.

-

Stabilization by CPT : CPT intercalates into the DNA-Topo I complex, stabilizing it and preventing the re-ligation of the DNA strand. This ternary complex is a roadblock for the DNA replication machinery.

-

DNA Damage : The collision of the replication fork with this stabilized complex leads to the conversion of single-strand breaks into irreversible double-strand breaks.

-

Cell Cycle Arrest and Apoptosis : The accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis.

The cytotoxicity of CPT is most pronounced during the S-phase of the cell cycle due to the collision with the replication fork.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical evaluations of Camptothecin and its analogs.

Table 1: In Vitro Cytotoxicity of Camptothecin and Analogs in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Camptothecin (CPT) | HT-29 | Colon | 10 | |

| Camptothecin (CPT) | LOX | Melanoma | 37-48 | |

| Camptothecin (CPT) | SKOV3 | Ovarian | 37-48 | |

| SN-38 | HT-29 | Colon | 8.8 | |

| 9-Aminocamptothecin (9-AC) | HT-29 | Colon | 19 | |

| Topotecan (TPT) | HT-29 | Colon | 33 | |

| CPT-11 (Irinotecan) | HT-29 | Colon | >100 | |

| Lurtotecan | SKVLB | Ovarian (Multidrug-Resistant) | 99 | |

| Topotecan | SKVLB | Ovarian (Multidrug-Resistant) | 149 | |

| CPT417 | VM46 | Colon (Taxol-Resistant) | 1.5 | |

| Irinotecan | VM46 | Colon (Taxol-Resistant) | 250 | |

| Topotecan | VM46 | Colon (Taxol-Resistant) | 3.5 |

Table 2: In Vivo Efficacy of Camptothecin Analogs in Xenograft Models

| Compound | Tumor Model | Administration | Key Findings | Reference |

| IT-101 | LS174T Colon Carcinoma | Single dose (18.3 mg/kg CPT equivalent) | 79% Tumor Growth Delay (TGD) | |

| IT-101 | LS174T Colon Carcinoma | Multiple dose schedules | Significant tumor growth delay compared to untreated | |

| Irinotecan | LS174T Colon Carcinoma | 100 mg/kg qwk x 3 | 101% TGD | |

| CPT417 | Mammary Adenocarcinoma | i.p. and oral | Greater inhibition of tumor growth compared to Topotecan | |

| Rubitecan (9-NC) | Human Cancer Xenografts (30 types) | Maximum Tolerable Dose | 100% growth inhibition in 30/30 tumors; total disappearance in 24/30 |

Table 3: Pharmacokinetic Parameters of Camptothecin and Analogs in Animal Models

| Compound | Species | Dose and Route | Half-life (t1/2) | AUC (µg·h/mL) | Reference |

| 9-Aminocamptothecin (9-AC) | Mice | 5 mg/kg i.v. | 1.4 h | - | |

| Camptothecin (CPT) | Mice | 10 mg/kg i.v. | 24.6 h | - | |

| 9-Nitrocamptothecin (9-NC) | Mice | 4.1 mg/kg i.v. in cottonseed oil | 10 h | 441 | |

| 9-Aminocamptothecin (9-AC) from 9-NC | Mice | 0.1 mg/kg oral (gelatin capsule) | 7.1 h | 0.3 | |

| 9-Nitrocamptothecin (9-NC) | Mice | 0.1 mg/kg oral (gelatin capsule) | 2.5 h | 2.6 | |

| IT-101 | Rats | i.v. | 17-20 h | - |

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Plate tumor cells in 96-well microtiter plates at a density of 1,500 to 4,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.

-

Drug Treatment : Add varying concentrations of the test compound to the wells in quadruplicate and incubate for 48 hours.

-

Recovery : Replace the drug-containing medium with fresh medium and incubate for an additional 48 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization : Extract the formazan product with 0.2 mL of DMSO followed by 50 µL of Sorensen's buffer.

-

Data Acquisition : Briefly shake the plates and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Fit the data to a four-parameter logistic equation to determine the IC50 values.

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.

-

Cell Seeding : Plate exponentially growing cells in 60 mm dishes at a density of 100-250 cells per dish in 5 mL of appropriate culture medium.

-

Drug Exposure : Incubate the cells with the test compound for various durations (e.g., 4 to 240 hours).

-

Recovery : Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Colony Formation : Incubate the dishes for 1-3 weeks to allow for colony formation.

-

Staining and Counting : Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis : Calculate the surviving fraction for each treatment group relative to the untreated control.

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Preparation : Culture and treat cells with the test compound. Harvest approximately 1 x 10^6 cells.

-

Fixation : Resuspend the cell pellet and fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

-

Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Data Acquisition : Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA-binding dye.

-

Data Analysis : Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation : Implant human tumor cells, cultured in vitro, subcutaneously or orthotopically into immunodeficient mice.

-

Tumor Growth : Allow the tumors to grow to a predetermined size.

-

Drug Administration : Administer the test compound to the mice through a specified route (e.g., intravenous, oral) and schedule.

-

Tumor Measurement : Measure the tumor volume at regular intervals using calipers.

-

Data Analysis : Compare the tumor growth in the treated groups to the control group to determine the efficacy of the drug. Parameters such as tumor growth inhibition (TGI) and tumor growth delay (TGD) can be calculated.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Camptothecin and a typical experimental workflow for its preclinical evaluation.

Caption: Mechanism of action of Camptothecin (CPT) as a Topoisomerase I inhibitor.

Caption: Generalized workflow for the preclinical evaluation of a Camptothecin analog.

References

- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Camptothecin? [synapse.patsnap.com]

An In-depth Technical Guide on the Binding Affinity of Cyclic Phosphatidic Acid Analogs to Autotaxin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding affinity and inhibitory effects of cyclic phosphatidic acid (cPA) analogs on autotaxin (ATX), a key enzyme in cancer progression and inflammation. Recent research has identified carba analogs of cPA (ccPA) as potent and selective inhibitors of ATX, offering promising avenues for therapeutic intervention.

Quantitative Data on Binding Affinity

The inhibitory potency of cPA analogs against autotaxin is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of autotaxin by 50%. The following table summarizes the available quantitative data for a potent ccPA analog.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| 2CCPA 16:1 | Autotaxin | 140 | Fluorescent ATX Inhibition Assay | [1] |

Experimental Protocols

A comprehensive understanding of the binding affinity and functional effects of cPA analogs on autotaxin requires robust experimental methodologies. The following sections detail the key protocols used in the characterization of these inhibitors.

This assay is employed to determine the IC50 value of a test compound against autotaxin by measuring the inhibition of the hydrolysis of a fluorescent substrate.

Materials:

-

Recombinant human autotaxin-HA

-

Fluorescent lysophosphatidylcholine (LPC) analog substrate (e.g., FS-3 or ADMAN-LPC)

-

Test inhibitor (e.g., 2CCPA 16:1)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations.

-

Add a fixed concentration of the fluorescent LPC analog substrate to each well of the 96-well plate.

-

Add the different concentrations of the test inhibitor to the wells. Include a control group with no inhibitor.

-

Initiate the enzymatic reaction by adding a fixed concentration of recombinant autotaxin-HA to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

This assay assesses the ability of a compound to inhibit the invasion of cancer cells through a basement membrane matrix, a process often stimulated by the autotaxin-LPA signaling axis.

Materials:

-

Cancer cell line (e.g., A2058 melanoma cells)

-

Boyden chamber inserts with an 8-μm pore size polycarbonate membrane

-

Matrigel basement membrane matrix

-

Cell culture medium (e.g., DMEM) with 0.1% BSA

-

Chemoattractant (e.g., LPA)

-

Test inhibitor (e.g., 2CCPA 16:1)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture the cancer cells to sub-confluency and then serum-starve them for 24 hours.

-

Harvest the cells and resuspend them in a serum-free medium containing the test inhibitor at various concentrations.

-

Add the chemoattractant (LPA) to the lower chamber of the Boyden apparatus.

-

Add the cell suspension containing the inhibitor to the upper chamber of the inserts.

-

Incubate the chambers for a period that allows for cell invasion (e.g., 22-24 hours) at 37°C in a humidified incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain them with a suitable staining solution.

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

-

Calculate the percentage of invasion inhibition for each inhibitor concentration compared to the control (no inhibitor).[3]

Visualizations

The following diagrams illustrate the experimental workflow for determining autotaxin inhibition and the signaling pathway affected by cPA analogs.

References

Methodological & Application

Application Notes and Protocols for the Use of Bleomycin in a Mouse Model of Pulmonary Fibrosis

Disclaimer: The term "Cmppe" as specified in the topic query could not be identified as a known molecule or compound in the context of fibrosis research based on a comprehensive search of scientific literature. Therefore, these application notes and protocols have been generated using Bleomycin , a widely established and extensively documented agent for inducing pulmonary fibrosis in mouse models. The provided information is intended to serve as a detailed guide for researchers, scientists, and drug development professionals working with this common fibrosis model.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of the lung tissue and irreversible decline in lung function.[1][2][3] Animal models are crucial for understanding the pathogenesis of IPF and for the preclinical evaluation of potential therapeutics. The bleomycin-induced pulmonary fibrosis model in mice is the most widely used and well-characterized model for studying IPF.[4][5] Bleomycin, an anti-cancer agent, causes lung injury and subsequent inflammation and fibrosis that mimics many of the histopathological features of human IPF.

These application notes provide a detailed overview of the use of bleomycin to induce pulmonary fibrosis in mice, including experimental protocols, data presentation guidelines, and visualization of key signaling pathways.

Data Presentation

Quantitative data from bleomycin-induced fibrosis studies should be summarized for clear comparison. Below are examples of tables for presenting typical results.

Table 1: Lung Function Assessment

| Treatment Group | N | Forced Vital Capacity (FVC) (mL) | Compliance (mL/cmH2O) | Elastance (cmH2O/mL) |

| Saline Control | 8 | 1.2 ± 0.1 | 0.06 ± 0.01 | 16.7 ± 1.5 |

| Bleomycin (2 U/kg) | 8 | 0.8 ± 0.1 | 0.04 ± 0.01 | 25.0 ± 2.0 |

| Bleomycin + Test Compound | 8 | 1.0 ± 0.1# | 0.05 ± 0.01# | 20.0 ± 1.8# |

| Data are presented as mean ± SEM. p < 0.05 vs. Saline Control; #p < 0.05 vs. Bleomycin. |

Table 2: Histological and Biochemical Analysis of Fibrosis

| Treatment Group | N | Ashcroft Score (0-8) | Hydroxyproline Content (µ g/lung ) | Soluble Collagen (µg/mL) |

| Saline Control | 8 | 1.1 ± 0.2 | 150 ± 20 | 25 ± 5 |

| Bleomycin (2 U/kg) | 8 | 5.5 ± 0.5 | 450 ± 50 | 75 ± 10 |

| Bleomycin + Test Compound | 8 | 3.2 ± 0.4# | 250 ± 30# | 45 ± 8# |

| Data are presented as mean ± SEM. p < 0.05 vs. Saline Control; #p < 0.05 vs. Bleomycin. |

Table 3: Analysis of Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | N | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^4) | Lymphocytes (x10^4) |

| Saline Control | 8 | 1.5 ± 0.3 | 1.4 ± 0.3 | 0.5 ± 0.1 | 0.8 ± 0.2 |

| Bleomycin (2 U/kg) | 8 | 8.0 ± 1.0 | 5.0 ± 0.8 | 20.0 ± 3.0 | 5.0 ± 1.0 |

| Bleomycin + Test Compound | 8 | 4.0 ± 0.6# | 3.0 ± 0.5# | 8.0 ± 1.5# | 2.0 ± 0.5# |

| *Data are presented as mean ± SEM. p < 0.05 vs. Saline Control; #p < 0.05 vs. Bleomycin. |

Experimental Protocols

Induction of Pulmonary Fibrosis with Bleomycin

This protocol describes the intratracheal administration of bleomycin to induce pulmonary fibrosis in mice.

Materials:

-

Bleomycin sulfate (pharmaceutical grade)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

8 to 12-week-old C57BL/6 mice

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Animal intubation platform and light source

-

22-gauge, 1-inch polypropylene catheter or similar

-

1 mL syringe

Procedure:

-

Preparation of Bleomycin Solution:

-

Reconstitute bleomycin sulfate in sterile saline to a final concentration of 2 U/mL. The dose typically ranges from 1 to 4 mg/kg (or 1.5 to 3 U/kg).

-

Prepare a fresh solution for each experiment and keep it on ice.

-

-

Animal Anesthesia and Intubation:

-

Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by toe pinch.

-

Suspend the anesthetized mouse by its upper incisors on an intubation platform at a 60-degree angle.

-

Transilluminate the neck with a light source to visualize the trachea.

-

Gently pull the tongue to the side to open the airway.

-

Insert the catheter into the trachea. A slight movement of the catheter with breathing will confirm correct placement.

-

-

Bleomycin Administration:

-

Instill 50 µL of the bleomycin solution (or saline for control animals) into the lungs via the catheter using a 1 mL syringe.

-

Hold the mouse in a vertical position for approximately 30 seconds to allow for even distribution of the solution in the lungs.

-

-

Post-Procedure Recovery:

-

Remove the catheter and allow the mouse to recover on a warming pad until ambulatory.

-

Monitor the animal for any signs of distress.

-

-

Timeline:

-

The inflammatory phase typically peaks within the first week.

-

The fibrotic phase develops from day 7 and is well-established by days 14-28. Experiments are commonly terminated at day 14 or 21 for analysis.

-

Assessment of Lung Fibrosis

A. Histological Analysis (Masson's Trichrome Staining)

Purpose: To visualize collagen deposition in lung tissue.

Procedure:

-

Euthanize mice and perfuse the lungs with saline.

-

Inflate the lungs with 10% neutral buffered formalin at a constant pressure (25 cm H2O) and ligate the trachea.

-

Fix the lungs in formalin for 24 hours.

-

Process the tissue, embed in paraffin, and cut 5 µm sections.

-

Deparaffinize and rehydrate the sections.

-

Stain with Masson's Trichrome stain according to the manufacturer's protocol. Collagen will stain blue, nuclei black, and cytoplasm red.

-

Quantify fibrosis using the Ashcroft scoring method.

B. Hydroxyproline Assay

Purpose: To quantify the total amount of collagen in the lung.

Procedure:

-

Harvest the whole lung, snap-freeze in liquid nitrogen, and store at -80°C.

-

Weigh the frozen lung tissue.

-

Homogenize the lung in distilled water.

-

Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.

-

Neutralize the hydrolysate with NaOH.

-

Perform a colorimetric reaction using a hydroxyproline assay kit according to the manufacturer's instructions.

-

Read the absorbance at 560 nm and calculate the hydroxyproline concentration based on a standard curve.

Bronchoalveolar Lavage (BAL)

Purpose: To collect cells and fluid from the lungs for analysis of inflammation.

Procedure:

-

Euthanize the mouse and expose the trachea.

-

Insert a catheter into the trachea and secure it with a suture.

-

Instill 1 mL of ice-cold, sterile PBS into the lungs and then gently aspirate.

-

Repeat the lavage two more times with fresh PBS.

-

Pool the collected BAL fluid.

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and count the total number of cells using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, neutrophils, lymphocytes).

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in Bleomycin-Induced Fibrosis

Bleomycin-induced lung injury activates several key signaling pathways that drive the fibrotic process. The Transforming Growth Factor-β (TGF-β) pathway is a central mediator of fibrosis.

Caption: TGF-β signaling cascade in pulmonary fibrosis.

Experimental Workflow

A typical workflow for a preclinical study using the bleomycin mouse model to evaluate an anti-fibrotic compound.

Caption: Preclinical study workflow for an anti-fibrotic agent.

References

- 1. Combined pulmonary fibrosis and emphysema alters physiology but has similar mortality to pulmonary fibrosis without emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pulmonary fibrosis inducer, bleomycin, causes redox-sensitive activation of phospholipase D and cytotoxicity through formation of bioactive lipid signal mediator, phosphatidic acid, in lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Common and distinct mechanisms of induced pulmonary fibrosis by particulate and soluble chemical fibrogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

No Information Available on "Cmppe" for In Vivo Studies

Despite a comprehensive search of available scientific literature and databases, no information was found regarding a compound designated "Cmppe." As a result, the requested detailed Application Notes and Protocols for its in vivo use, including recommended dosages, cannot be provided.

The initial search and subsequent attempts to locate data on "this compound" did not yield any relevant studies, pharmacological data, or experimental protocols. This suggests that "this compound" may be a novel or proprietary compound not yet described in publicly accessible scientific literature, an internal designation not widely used, or potentially a typographical error.

For the benefit of researchers, scientists, and drug development professionals, a general framework for establishing in vivo dosage for a novel compound is outlined below. This is a generalized guide and should be adapted based on the specific characteristics of the compound .

General Framework for Determining In Vivo Dosage of a Novel Compound

Establishing a safe and effective in vivo dosage is a critical step in preclinical research. The process typically involves a tiered approach, starting with in vitro studies and progressing to animal models.

1. In Vitro Assessment:

-

Determine IC50/EC50: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined in relevant cell lines to understand the compound's potency.

-

Cytotoxicity Assays: Assess the compound's toxicity profile in various cell types to establish a preliminary therapeutic window.

2. In Vivo Pharmacokinetic (PK) Studies:

-

Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) based on the research question and physiological relevance.

-

Dose Escalation Studies: Start with a low dose, often extrapolated from in vitro data, and gradually increase the dose to determine the maximum tolerated dose (MTD).

-

Bioavailability and Half-life: Analyze blood samples at various time points after administration to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its bioavailability and half-life.

3. In Vivo Efficacy Studies:

-

Disease Model: Utilize an appropriate animal model that mimics the human disease or condition of interest.

-

Treatment Regimen: Based on PK data, establish a dosing schedule (e.g., once daily, twice daily) to maintain the desired therapeutic concentration.

-

Efficacy Endpoints: Monitor relevant biological markers and clinical signs to assess the compound's therapeutic effect.

4. Toxicology Studies:

-

Acute and Chronic Toxicity: Conduct studies to evaluate the potential toxic effects of the compound after single and repeated dosing over a longer period.

-

Histopathology: Examine major organs for any signs of tissue damage.

Example Experimental Workflow

The following diagram illustrates a generalized workflow for determining the in vivo dosage of a new chemical entity.

Application Notes and Protocols for Preparing Adenosine 3',5'-cyclic monophosphate (cAMP) Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 3',5'-cyclic monophosphate (cAMP) is a pivotal second messenger molecule integral to numerous biological processes. It plays a crucial role in signal transduction pathways, relaying signals from extracellular stimuli to intracellular targets. Accurate and consistent preparation of cAMP stock solutions is paramount for reproducible experimental outcomes in cell biology, pharmacology, and drug discovery. These application notes provide detailed protocols for the preparation, storage, and application of cAMP stock solutions.

Chemical Properties of cAMP

A thorough understanding of the chemical properties of cAMP is essential for its effective use in experiments. The sodium salt of cAMP is commonly used in laboratory settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₅O₆P | [1] |

| Molecular Weight | 329.21 g/mol | [1] |

| Appearance | Crystallized or lyophilized sodium salt | [2] |

| Purity (Typical) | >98% (HPLC) | [2] |

Solubility of cAMP

The solubility of cAMP is a critical factor in the preparation of stock solutions. The following table summarizes the minimum obtainable concentrations of cAMP in various common laboratory solvents at ambient temperature.[2]

| Solvent | Solubility (mM) |

| Water | 200 |

| DMSO | 200 |

| DMF | 11 |

| Ethanol (96%) | 4 |

| Methanol | 130 |

| PBS (pH 7.4) | 200 |

| 100 mM Na₂HPO₄ (pH 7.0) | 200 |

| 25 mM HEPES/NaOH (pH 7.2) | 200 |

| 25 mM Tris/HCl (pH 7.4) | 200 |

It is recommended to use ultrasonic or vortex mixing to ensure complete dissolution.

Experimental Protocols

Protocol 1: Preparation of Aqueous cAMP Stock Solution (100 mM)

This protocol is suitable for most cell culture experiments where an aqueous solution is preferred.

Materials:

-

Adenosine 3',5'-cyclic monophosphate, sodium salt (cAMP)

-

Nuclease-free water or a suitable buffer (e.g., PBS, HEPES, Tris-HCl)

-

Sterile conical tubes (1.5 mL or 15 mL)

-

Vortex mixer

-

Sterile filter (0.22 µm) and syringe

Procedure:

-

Calculate the required mass of cAMP:

-

To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass = 0.1 mol/L x 0.001 L x 329.21 g/mol = 0.0329 g (or 32.92 mg)

-

-

-

Weighing:

-

Accurately weigh 32.92 mg of cAMP sodium salt and transfer it to a sterile conical tube.

-

-

Dissolution:

-

Add a small amount of nuclease-free water or buffer (e.g., 800 µL for a final volume of 1 mL) to the tube.

-

Vortex thoroughly until the cAMP is completely dissolved. Gentle warming (to no more than 37°C) can aid dissolution if necessary.

-

-

Volume Adjustment:

-

Adjust the final volume to 1 mL with the same solvent.

-

-

Sterilization:

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

Protocol 2: Preparation of cAMP Stock Solution in DMSO (100 mM)

This protocol is useful when a high concentration or an organic solvent is required for the experimental setup.

Materials:

-

Adenosine 3',5'-cyclic monophosphate, sodium salt (cAMP)

-

Anhydrous DMSO

-

Sterile conical tubes with screw caps

-

Vortex mixer

Procedure:

-

Weighing:

-

In a sterile tube, weigh out the calculated amount of cAMP as described in Protocol 1.

-

-

Dissolution:

-

Under a fume hood, add the desired volume of anhydrous DMSO to the cAMP.

-

Vortex the solution until the cAMP is fully dissolved.

-

-

Aliquoting and Storage:

-

Aliquot the DMSO stock solution into sterile, tightly sealed tubes.

-

Store at -20°C or -80°C.

-

Storage and Stability

Proper storage of cAMP stock solutions is crucial to maintain their activity.

| Storage Condition | Aqueous Solution Stability | DMSO Solution Stability |

| Room Temperature | Degrades approximately 1% per day. | Stable for shorter periods, but long-term storage is not recommended. |

| 4°C | Stable for a few days. | Stable for up to 2 years in a DMSO/water (90/10) mixture. |

| -20°C | Stable for several months. | Stable for at least 1 month. |

| -80°C | Stable for at least 6 months. | Stable for at least 6 months. |

Note: For long-term storage, it is recommended to store cAMP in its lyophilized form in a freezer. Aqueous solutions should be freshly prepared for optimal results. Avoid repeated freeze-thaw cycles.

Typical Experimental Concentrations

The working concentration of cAMP can vary significantly depending on the cell type and the specific experiment.

| Application | Typical Concentration Range |

| In vitro PKA activation | Used to activate PKA in vitro. |

| GPCR assays | Final concentration range of 0.2 nM to 10 µM is recommended for standard curves. |

| Cell culture stimulation | Can range from low micromolar to millimolar, depending on the cell type and desired effect. |

| Chemotaxis assays | Micromolar concentrations are often required. |

cAMP/PKA Signaling Pathway

The cAMP signaling pathway is a common signal transduction cascade initiated by the activation of G protein-coupled receptors (GPCRs).

Caption: The cAMP/PKA signaling pathway.

Experimental Workflow for a Cell-Based cAMP Assay

The following diagram outlines a typical workflow for measuring intracellular cAMP levels in response to a test compound.

Caption: Workflow for a typical cell-based cAMP assay.

References

Application Notes and Protocols for the Study of Cmppe (CSC-mPRs-Progesterone Signaling Network) in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Recent research in triple-negative breast cancer (TNBC) has unveiled a novel hormonal signaling pathway, the CSC-mPRs-Progesterone (CmP) signaling network, which plays a crucial role in tumorigenesis.[1][2][3] TNBC is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2), rendering it unresponsive to conventional hormone therapies.[2] The CmP network offers a promising new avenue for therapeutic intervention in this aggressive breast cancer subtype. This pathway involves the interplay of the Cerebral Cavernous Malformation (CCM) signaling complex (CSC), non-classic membrane progesterone receptors (mPRs), and progesterone (PRG).[1] Understanding and targeting this network could lead to the development of novel diagnostic biomarkers and therapeutic strategies for TNBC.

The CmP signaling network is initiated by the binding of progesterone to mPRs. This interaction is stabilized by the CSC, a protein complex comprising CCM1, CCM2, and CCM3. In TNBC cells, which lack the classic nuclear progesterone receptors (nPRs), this pathway is a key mediator of progesterone's effects. The activation of the CmP network has been linked to pathways involved in cell proliferation, survival, and metastasis.

Mifepristone (MIF), a known antagonist of the nuclear progesterone receptor, has been identified as a modulator of the CmP signaling network. Interestingly, in the context of the CmP network, mifepristone can act as an agonist for mPRs, and its combined effect with progesterone is being investigated for its therapeutic potential in TNBC.

These application notes provide an overview of the CmP signaling network, protocols for its study, and quantitative data from relevant research.

Quantitative Data Summary

The following table summarizes quantitative data from studies on the modulation of pathways related to CmP signaling in TNBC cell lines.

| Cell Line | Compound | Assay | Result | Reference |

| HCC1937 | FZU-00,003 (Mifepristone derivative) | Cell Viability (SRB Assay) | IC50: 4.3 µM | |

| SUM149PT | FZU-00,003 (Mifepristone derivative) | Cell Viability (SRB Assay) | IC50: 2.6 µM | |

| MB231br (mPRα+) | Progesterone | Cell Migration | 43% decrease in migrated cells (168±29 vs. 95±12 cells/field, P<0.05) | |

| MB231br (mPRα+) | Progesterone | Cell Invasion | 54% decrease in invaded cells (145±21 vs. 66±11 cells/field, P<0.05) | |

| Premenopausal Women | Mifepristone (50 mg every other day for 3 months) | Cell Proliferation (Ki-67 Index) | Significant reduction in Ki-67 index (P = 0.012) |

Signaling Pathways and Experimental Workflows

Herein are Graphviz diagrams illustrating the CmP signaling pathway, its modulation by mifepristone, and a typical experimental workflow for studying this network.

Caption: The CmP Signaling Pathway in Triple-Negative Breast Cancer.

References

Application Notes and Protocols for Studying Inflammatory Responses Using Cyclopentenone Prostaglandins

For Researchers, Scientists, and Drug Development Professionals

Introduction